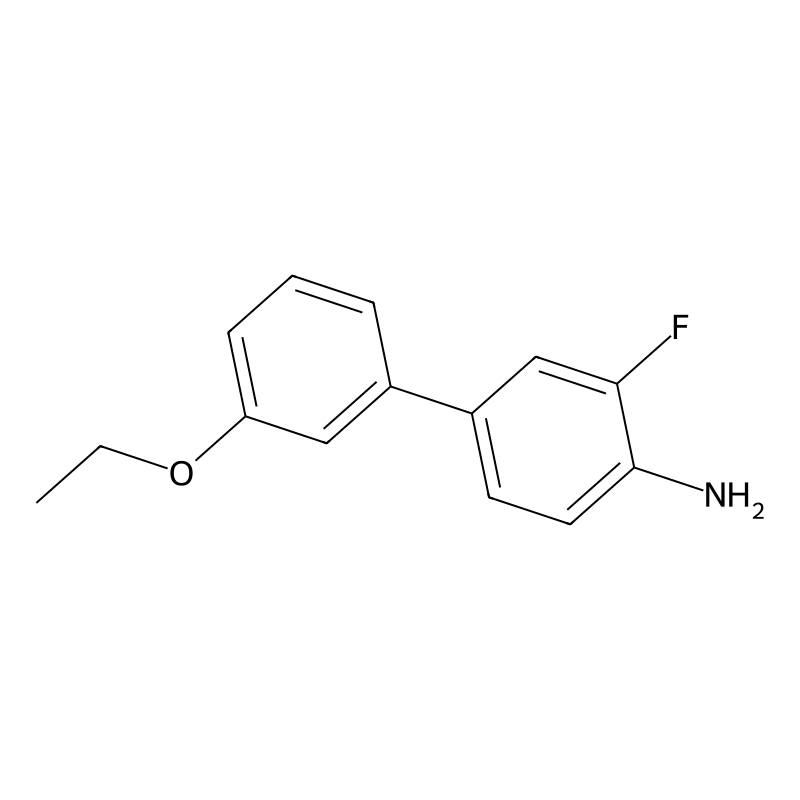

3'-Ethoxy-3-fluorobiphenyl-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-Inflammatory Evaluation of 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives

Field: Pharmacology and Toxicology.

Application: These derivatives were synthesized and evaluated for their anti-inflammatory activity.

Method: The synthesis involved reactions with maleic anhydride, succinic anhydride, and phthalic anhydride to produce the corresponding cyclicimides.

Results: Some compounds showed anti-inflammatory activity comparable to the standard drug flurbiprofen.

Nitrification Inhibitors in Agriculture

Field: Agriculture.

Catalytic Protodeboronation of Pinacol Boronic Esters

Field: Organic Chemistry.

Results: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Synthesis of Phenols

Formation of Stable NiIIIN-Confused Porphyrins

3'-Ethoxy-3-fluorobiphenyl-4-amine is an organic compound with the molecular formula CHFNO and a molecular weight of 231.27 g/mol. This compound features a biphenyl structure with an ethoxy group and a fluorine atom substituted on the aromatic ring, specifically at the 3' position relative to the amine group located at the 4-position of the other phenyl ring. The unique arrangement of these substituents contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: This compound can be reduced to yield different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, allowing for the introduction of diverse functionalities into the molecule.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitroso compounds, while substitution reactions can lead to a variety of derivatives based on the substituents introduced.

Research into the biological activity of 3'-Ethoxy-3-fluorobiphenyl-4-amine is ongoing, with investigations focusing on its interactions with various biomolecules. Preliminary studies suggest potential therapeutic properties, making it a candidate for further exploration in drug discovery. Its unique structural features may enhance its efficacy against specific biological targets, although detailed mechanisms of action remain to be elucidated .

The synthesis of 3'-Ethoxy-3-fluorobiphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction, which is a well-established method for forming carbon-carbon bonds. This reaction requires:

- Reagents: An aryl halide (such as 3-fluorobromobenzene), an organoboron compound (like phenylboronic acid), a palladium catalyst, and a base (e.g., potassium carbonate).

- Solvents: Common solvents include toluene or ethanol.

- Conditions: The reaction is generally conducted at temperatures ranging from 80°C to 120°C, with reaction times varying from several hours to overnight depending on specific conditions .

Industrial Production

In industrial settings, large-scale Suzuki–Miyaura coupling can be optimized for higher yields and efficiency, often using continuous flow reactors and advanced purification techniques to ensure product quality.

3'-Ethoxy-3-fluorobiphenyl-4-amine has several notable applications:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: Investigated for potential biological activity and interactions with biomolecules.

- Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.

- Industry: Utilized in developing advanced materials, including polymers and electronic components .

Several compounds share structural similarities with 3'-Ethoxy-3-fluorobiphenyl-4-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Fluorine at para position | Commonly used in dye synthesis |

| Biphenylamine | Amine group on biphenyl | Lacks ethoxy group; used in rubber manufacturing |

| 4-Ethoxyaniline | Ethoxy group at para position | Similar reactivity but lacks fluorine |

| 4-Aminobiphenyl | Amino group at para position | Known carcinogen; used in dye production |

These compounds exhibit similar biphenyl structures but differ in their substituents, which significantly influences their chemical behavior and applications. The presence of both ethoxy and fluorine groups in 3'-Ethoxy-3-fluorobiphenyl-4-amine imparts unique properties that may enhance its reactivity and biological activity compared to its analogs .